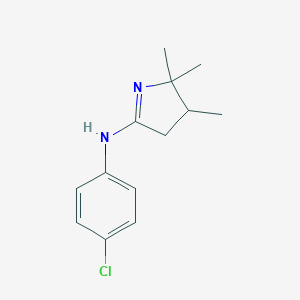
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, also known as CL-316243, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders.
Wirkmechanismus
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine acts by selectively activating the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and weight loss. Moreover, activation of the β3-adrenergic receptor has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been shown to have several biochemical and physiological effects. It increases lipolysis and thermogenesis, resulting in increased energy expenditure and weight loss. Moreover, it improves glucose tolerance and insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. Additionally, N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific targeting of adipose tissue. Moreover, it has been extensively studied and its mechanism of action is well understood. However, one limitation of using N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine is its potential toxicity, as high doses have been shown to cause cardiac hypertrophy in animal models.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine. One direction is to study its potential use in combination with other drugs for the treatment of obesity and related metabolic disorders. Another direction is to study its potential use in other conditions, such as asthma and heart failure. Moreover, further research is needed to determine the optimal dosing and duration of treatment with N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, as well as its long-term safety and efficacy.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine involves several steps. The first step is the preparation of 4-chloroaniline, which is then reacted with 2,2,3-trimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid to form an intermediate. The intermediate is then reduced with lithium aluminum hydride to produce N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine. This synthesis method has been modified and optimized by various researchers to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been extensively studied for its potential use in treating obesity and related metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models. Moreover, it has been suggested that N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine may have a role in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been studied for its potential use in treating other conditions, such as asthma and heart failure.
Eigenschaften
Molekularformel |
C13H17ClN2 |
|---|---|
Molekulargewicht |
236.74 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4,5,5-trimethyl-3,4-dihydropyrrol-2-amine |
InChI |
InChI=1S/C13H17ClN2/c1-9-8-12(16-13(9,2)3)15-11-6-4-10(14)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
ZODTZTHVFWVIJZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=NC1(C)C)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1CC(=NC1(C)C)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)


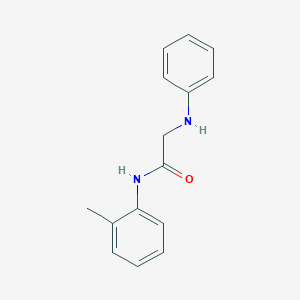
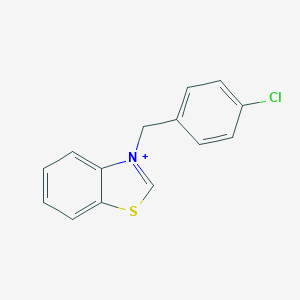

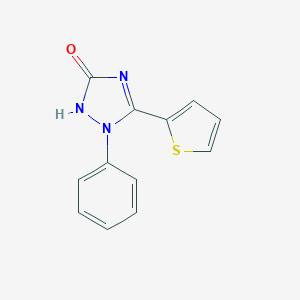
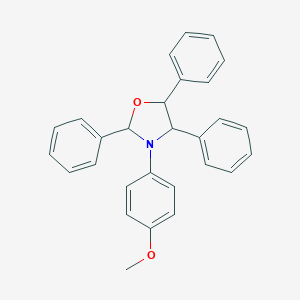
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)